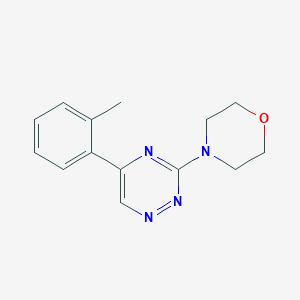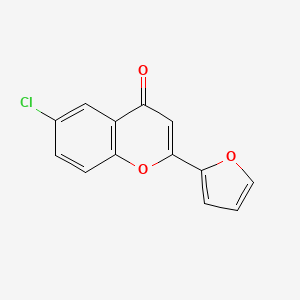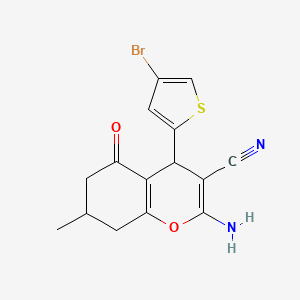
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine, also known as MPTT, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential use in various scientific applications, including as a building block in drug development, as a fluorescent probe, and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to bind to DNA and RNA, suggesting that it may interfere with the replication and transcription of genetic material.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high stability, making it a promising candidate for use in various scientific research applications. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of using 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine in lab experiments is its high purity and yield. This compound is also stable and exhibits low toxicity, making it a safe and reliable compound to work with. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
将来の方向性
There are several future directions for the study of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine. One potential area of research is the development of this compound-based drugs for the treatment of cancer. Another area of research is the use of this compound as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential applications in other scientific fields.
合成法
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylphenol with chloroacetyl chloride, followed by reaction with morpholine and hydrazine hydrate. Another method involves the reaction of 2-amino-4-methylphenol with morpholine and hydrazine hydrate in the presence of acetic acid. Both methods yield this compound with high purity and yield.
科学的研究の応用
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has been used in various scientific research applications, including as a building block in drug development. It has been shown to exhibit anticancer activity and has been used as a fluorescent probe to study the interaction between DNA and small molecules. This compound has also been used as a catalyst in chemical reactions, such as the synthesis of 2-aryl-4-quinazolinone derivatives.
特性
IUPAC Name |
4-[5-(2-methylphenyl)-1,2,4-triazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-4-2-3-5-12(11)13-10-15-17-14(16-13)18-6-8-19-9-7-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYGSCCDKAWCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B4981946.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)

![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)
